Cas no 1979178-36-3 (2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-N-methylacetamido}acetic acid)

2-{2-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)acetamido-N-methylacetamido}acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key advantages include the presence of an Fmoc group, which provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. The compound features a methyl-substituted amide linkage and a terminal carboxylic acid, offering versatility in solid-phase peptide synthesis (SPPS) and facilitating controlled elongation of peptide chains. Its structural design ensures compatibility with standard coupling reagents while maintaining stability during repetitive deprotection steps. This derivative is particularly useful for introducing modified backbone structures or constrained conformations in synthetic peptides, making it valuable for medicinal chemistry and biochemical research.
2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-N-methylacetamido}acetic acid structure
1979178-36-3 structure
Product Name:2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-N-methylacetamido}acetic acid
CAS No:1979178-36-3
MF:C22H23N3O6
MW:425.434525728226
CID:6078833
PubChem ID:165872984
Update Time:2025-05-21

2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-N-methylacetamido}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-N-methylacetamido}acetic acid
    • 2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-N-methylacetamido}acetic acid
    • EN300-1486165
    • 1979178-36-3
    • Inchi: 1S/C22H23N3O6/c1-25(12-21(28)29)20(27)11-23-19(26)10-24-22(30)31-13-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18H,10-13H2,1H3,(H,23,26)(H,24,30)(H,28,29)
    • InChI Key: KXYOAGITHNQABA-UHFFFAOYSA-N
    • SMILES: O(C(NCC(NCC(N(C)CC(=O)O)=O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 425.15868546g/mol
  • Monoisotopic Mass: 425.15868546g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 9
  • Complexity: 662
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 125Ų

2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-N-methylacetamido}acetic acid Pricemore >>

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Additional information on 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-N-methylacetamido}acetic acid

Chemical Compound CAS No. 1979178-36-3: 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-N-methylacetamido}acetic Acid

The chemical compound with CAS No. 1979178-36-3, named 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-N-methylacetamido}acetic acid, is a highly specialized organic molecule with significant applications in the fields of organic synthesis, biochemistry, and materials science. This compound is notable for its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a key component in peptide synthesis and protection strategies. The Fmoc group is widely used as a protecting group for amino acids due to its stability under basic conditions and ease of removal under acidic conditions.

Recent advancements in chemical synthesis have highlighted the importance of such compounds in constructing bioactive molecules and peptide-based drugs. The Fmoc group's role in solid-phase synthesis has been extensively studied, with researchers exploring its compatibility with various coupling reagents and its impact on peptide folding and stability. For instance, a 2023 study published in the *Journal of Organic Chemistry* demonstrated that the use of Fmoc-protected amino acids significantly enhances the yield and purity of synthesized peptides, particularly in large-scale productions.

The structure of this compound also features an N-methylacetamido group, which contributes to its unique chemical properties. This group is known for its ability to modulate the physical properties of molecules, such as solubility and lipophilicity, making it valuable in drug design. Recent research has focused on the role of N-methyl groups in enhancing the bioavailability of therapeutic agents, with studies showing improved pharmacokinetic profiles when such groups are incorporated into drug candidates.

In terms of applications, this compound is primarily utilized as an intermediate in the synthesis of more complex molecules, including biologics and specialty chemicals. Its role as a building block in peptide synthesis has been pivotal in advancing research in areas such as vaccine development and enzyme engineering. A notable example is its use in the synthesis of cyclic peptides, which have shown promise as potential inhibitors of key enzymes involved in cancer progression.

From a materials science perspective, this compound's structural complexity makes it an attractive candidate for exploring new materials with tailored properties. Researchers are investigating its potential as a precursor for advanced polymers and self-assembling materials. A 2023 paper in *Advanced Materials* highlighted the use of similar compounds to create stimuli-responsive polymers that could find applications in drug delivery systems and smart textiles.

Looking ahead, the continued exploration of this compound's properties is expected to drive innovation across multiple disciplines. Its role as a versatile building block in organic synthesis positions it as a critical component in the development of next-generation therapeutics and materials. As research into peptide-based therapies intensifies, compounds like CAS No. 1979178-36-3 will likely play an increasingly important role in advancing medical science.

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